molecular formula C12H17NO3 B3040651 [(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester CAS No. 22373-14-4

[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester

Cat. No. B3040651
CAS RN: 22373-14-4
M. Wt: 223.27 g/mol
InChI Key: SBWYBQRWDXWJDV-NSHDSACASA-N
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Description

[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester is a chemical compound with the CAS Number: 22373-14-4 . It has a molecular weight of 223.27 and is a white solid . It is used in scientific research, with applications ranging from drug synthesis to polymer chemistry.


Molecular Structure Analysis

The IUPAC name for this compound is (S)-benzyl 1-hydroxybutan-2-ylcarbamate . The InChI code is 1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1 .


Physical And Chemical Properties Analysis

[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester is a white solid . and should be stored at temperatures between 0-5°C .

Scientific Research Applications

These applications highlight the versatility of this compound in both synthetic chemistry and biological research. Keep in mind that ongoing studies may uncover additional uses, making it an exciting area for scientific exploration . If you need further details or have any other questions, feel free to ask! 😊

properties

IUPAC Name

benzyl N-[(2S)-1-hydroxybutan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWYBQRWDXWJDV-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CO)NC(=O)OCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(1S)-1-(hydroxymethyl)propyl]carbamic acid benzyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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